N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Kinase inhibition SCD1 inhibition Lipid metabolism

Procure CAS 895699-91-9, a tetrahydrobenzothiophene-2-carboxamide with a novel 3-chlorophenylmethyl N-substituent. This distinct substitution pattern enables unique steric and electronic properties, enabling exploration of divergent GPCR selectivity (GPR35/CB2) and kinase/SCD1 dual inhibition structure-activity relationships. Unlike difluorophenyl or morpholinosulfonylphenyl analogs, this 2-carboxamide regioisomer allows systematic antimicrobial SAR studies, as published data only covers 3-carboxamide regioisomers. A critical probe for comparative pharmacological profiling and developability assessment.

Molecular Formula C16H16ClNOS
Molecular Weight 305.82
CAS No. 895699-91-9
Cat. No. B2443279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
CAS895699-91-9
Molecular FormulaC16H16ClNOS
Molecular Weight305.82
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H16ClNOS/c17-13-6-3-4-11(8-13)10-18-16(19)15-9-12-5-1-2-7-14(12)20-15/h3-4,6,8-9H,1-2,5,7,10H2,(H,18,19)
InChIKeyNMQBDCXCHFAACR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 895699-91-9): Core Chemical Identity and Pharmacological Context


N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 895699-91-9) is a synthetic small molecule belonging to the tetrahydrobenzothiophene carboxamide chemotype [1]. This chemotype has been explored for dual kinase inhibitory and lipid metabolism modulatory activities, with prototype compound MMDD13 demonstrating modulation of fatty acid elongase and desaturase indexes while preserving kinase inhibition [1]. The compound features a 3-chlorophenylmethyl substituent on the carboxamide nitrogen, a structural motif distinct from previously characterized analogs bearing difluorophenyl or other aryl groups [2].

Why Generic Substitution Fails for N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide: The Structural Specificity Challenge


Tetrahydrobenzothiophene carboxamides are not a uniform class; subtle variations in the N-arylalkyl substituent profoundly alter biological target engagement [1]. While the core scaffold is shared with kinase and SCD1 inhibitor chemotypes, the 3-chlorophenylmethyl group in CAS 895699-91-9 introduces unique steric and electronic properties that cannot be replicated by analogs with difluorophenyl (CAS 1252903-62-0), morpholinosulfonylphenyl (BindingDB BDBM61072, BDBM68292), or unsubstituted benzyl substituents [1][2][3]. In the absence of head-to-head pharmacological profiling, assuming functional equivalence to any close analog risks selecting a compound with divergent potency, selectivity, or polypharmacology. The evidence below highlights the critical gaps that prevent safe generic substitution and defines the data needed for informed procurement decisions.

Quantitative Differentiation Evidence for N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 895699-91-9): A Critical Appraisal of Available Data


Dual Kinase and Lipid Metabolism Modulation: Class-Level Activity of Tetrahydrobenzothiophene Carboxamides

The tetrahydrobenzothiophene carboxamide chemotype, exemplified by prototype compound MMDD13, has been shown to simultaneously modulate fatty acid elongase and desaturase indexes while retaining kinase inhibitory activity [1]. However, this dual activity has not been specifically confirmed for CAS 895699-91-9. The 3-chlorophenylmethyl substituent may alter the balance between kinase and SCD1 engagement relative to MMDD13, which bears a different N-substituent [1]. No direct comparative data exist for the target compound versus MMDD13 or any other defined analog in matched assays.

Kinase inhibition SCD1 inhibition Lipid metabolism Polypharmacology

Structural Differentiation from Closest Analog: 3-Chlorophenyl vs. 3,5-Difluorophenyl Substituent

The closest commercially cataloged analog to CAS 895699-91-9 is N-[(3,5-difluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 1252903-62-0), which replaces the 3-chloro substituent with 3,5-difluoro substitution [1]. The electronic and steric differences between chlorine and fluorine, as well as the absence of the second halogen, predict divergent hydrogen-bonding and hydrophobic interactions with biological targets. However, no published head-to-head comparison of binding affinities, functional activities, or physicochemical properties exists for these two compounds in any assay system [1].

Structure-activity relationship Halogen substitution Binding affinity Selectivity

BindingDB Activity Landscapes for Related Tetrahydrobenzothiophene Carboxamides: Target Engagement Profiles

BindingDB entries for structurally related tetrahydrobenzothiophene-2-carboxamides reveal diverse target engagement profiles. Compound BDBM61072 (N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide) shows activity at GPR35, while BDBM68292 (N-(2-chloro-5-morpholin-4-ylsulfonylphenyl) analog) targets cannabinoid receptor 2 [1][2]. Despite sharing the tetrahydrobenzothiophene-2-carboxamide core with CAS 895699-91-9, the divergent N-substituents confer distinct receptor selectivity. No binding or functional data for CAS 895699-91-9 are available in BindingDB or ChEMBL to enable direct comparison [1][2].

GPCR binding Cannabinoid receptor GPR35 Binding affinity

Antimicrobial Activity of Tetrahydrobenzothiophene Derivatives: A Divergent Application Space

A series of thiazole and pyrazole derivatives built on the 4,5,6,7-tetrahydrobenzothiophene scaffold demonstrated promising antimicrobial activities in vitro [1]. The carboxamide moiety at the 3-position served as a key synthetic handle for further derivatization. CAS 895699-91-9, bearing a 2-carboxamide with a 3-chlorophenylmethyl substituent, represents a distinct substitution pattern that may exhibit different antimicrobial potency or spectrum compared to the 3-carboxamide derivatives characterized in Gouda et al. (2010) [1]. No direct comparative antimicrobial data exist for the target compound.

Antimicrobial Thiazole derivatives Pyrazole derivatives Structure-activity relationship

Recommended Application Scenarios for N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide Based on Available Evidence


Chemical Probe Development for De Novo Kinase or SCD1 Target Profiling

Given the chemotype's established dual kinase/SCD1 inhibitory potential [1], CAS 895699-91-9 may serve as a starting scaffold for medicinal chemistry optimization. Its 3-chlorophenylmethyl substituent offers a distinct vector for exploring structure-activity relationships beyond the morpholinosulfonylphenyl and difluorophenyl analogs [1]. Procurement is justified only when accompanied by a plan for systematic biological profiling against kinase and desaturase panels, as no pre-existing data guide target selection.

Comparator Compound for Selectivity Profiling Against GPCR Targets

The tetrahydrobenzothiophene-2-carboxamide core has shown divergent selectivity between GPR35 and CB2 receptors depending on N-substituent identity [1][2]. CAS 895699-91-9, with its 3-chlorophenylmethyl group, represents a novel substitution pattern not yet evaluated against these or other GPCRs. It can be rationally included in a panel of analogs to map the structural determinants of GPCR selectivity, provided that matched binding and functional assays are performed.

Regioisomeric Comparison in Antimicrobial Screening Cascades

Published antimicrobial data on tetrahydrobenzothiophene derivatives focus exclusively on 3-carboxamide regioisomers [1]. CAS 895699-91-9 is a 2-carboxamide regioisomer, presenting an opportunity to investigate the impact of carboxamide position on antimicrobial potency and spectrum. Procurement is warranted for research groups conducting systematic regioisomeric SAR studies, with the explicit understanding that no prior antimicrobial data exist for this specific compound.

Physicochemical and Metabolic Stability Benchmarking in the Tetrahydrobenzothiophene Series

The 3-chlorophenylmethyl substituent introduces distinct lipophilicity and metabolic liabilities compared to fluorinated or sulfonyl-containing analogs. CAS 895699-91-9 can be included in a panel of tetrahydrobenzothiophene carboxamides for comparative determination of logP, microsomal stability, and CYP inhibition. Such data would inform the selection of optimal substituents for in vivo studies, filling a critical knowledge gap in the chemotype's developability profile.

Quote Request

Request a Quote for N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.